molecular formula C12H18N2O B3050036 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol CAS No. 23176-67-2

2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol

Cat. No.: B3050036
CAS No.: 23176-67-2
M. Wt: 206.28 g/mol
InChI Key: IYQAULQBUDUAMP-LBPRGKRZSA-N
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Description

2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol is a chemical compound that features a piperidine ring attached to a pyridine ring via an ethanol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidine or pyridine rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the piperidine or pyridine rings.

Scientific Research Applications

2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine structures but different substituents.

    Pyridine derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol is unique due to its specific combination of piperidine and pyridine rings linked by an ethanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-9-8-14-7-2-1-5-12(14)11-4-3-6-13-10-11/h3-4,6,10,12,15H,1-2,5,7-9H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQAULQBUDUAMP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C2=CN=CC=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350082
Record name 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23176-67-2
Record name 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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